

Citrocin: A Potent Lasso Peptide Inhibitor of Bacterial RNA Polymerase

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Citrocin

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

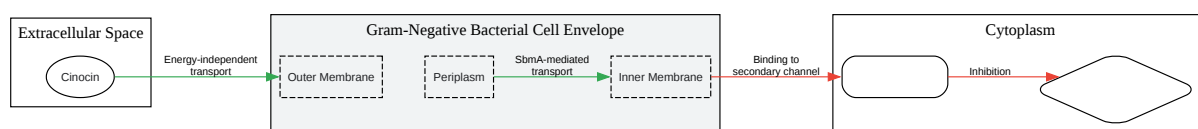
Cinocin is a ribosomally synthesized and post-translationally modified peptide (RiPP), classified as a lasso peptide due to its unique lariat-knot-like structure.[1] This structural motif confers significant stability to the peptide.[2] Cinocin has been identified as a potent inhibitor of bacterial RNA polymerase (RNAP), the essential enzyme responsible for transcription.[1][3] While it shares a target with the well-studied lasso peptide microcin J25 (MccJ25), cinocin exhibits significantly greater in vitro inhibitory activity.[1][4][5] This whitepaper provides a comprehensive technical overview of cinocin, summarizing its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study as a potential antibacterial agent.

Mechanism of Action

Cinocin exerts its antibacterial effect by directly targeting and inhibiting the function of bacterial RNA polymerase.[1][3] The proposed mechanism involves the binding of cinocin within the secondary channel of the RNAP, a crucial passage for nucleoside triphosphate (NTP) entry to the active site. By occupying this channel, cinocin physically obstructs the binding of NTPs, thereby halting RNA synthesis.[6][7][8]

The overall mechanism, from cellular entry to enzyme inhibition, can be visualized as a multi-step process. Unlike MccJ25, which utilizes the ferrichrome receptor FhuA for entry into Gram-

negative bacteria, cinocin's uptake is independent of the TonB-dependent receptors and the Tol-Pal system.[1][4][5] Instead, it is understood to traverse the outer membrane in an energy-independent fashion, followed by transport across the inner membrane mediated by the SbmA protein.[3] A critical arginine residue at position 17 (Arg-17) in the cinocin sequence has been shown to be essential for its antimicrobial activity, likely playing a role in the interaction with the bacterial cell envelope or the RNAP enzyme itself.[1]



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Figure 1: Proposed mechanism of action for Cinocin.

Quantitative Data

Cinocin's potency as an RNA polymerase inhibitor and its antimicrobial activity have been quantified in several studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro RNA Polymerase Inhibition

Compound	Target Enzyme	Inhibition Constant (K _i)	Notes
Cinocin	E. coli RNA Polymerase	~1 μ M	Approximately 100-fold more potent than Microcin J25.[1][4][8]
Microcin J25	E. coli RNA Polymerase	~100 μ M	Serves as a common comparator for lasso peptide RNAP inhibitors.[4]

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Organism	Strain	MIC (μM)
Escherichia coli	Various lab strains	16 - 125
Citrobacter sp.	Various strains	16 - 125
Salmonella Newport	1000	
Enterohemorrhagic E. coli (EHEC)	O157:H7 TUV93-0	16
Pseudomonas aeruginosa	0.3 mg/mL	

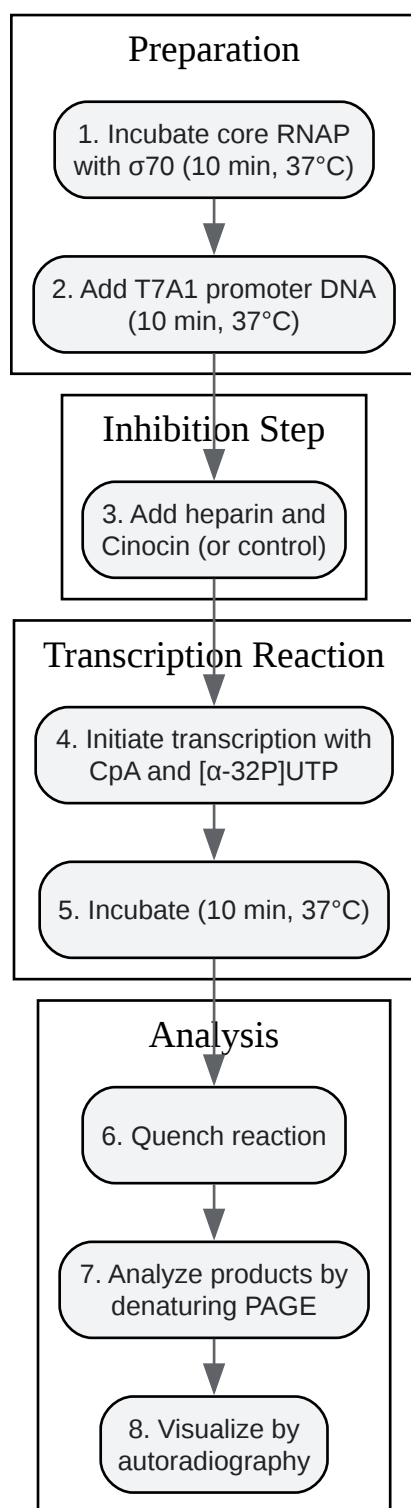
Data for E. coli, Citrobacter, Salmonella, and EHEC sourced from Cheung-Lee WL, et al. (2019).^[4] Data for P. aeruginosa sourced from a 2024 study on its anti-biofilm properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of cinocin.

In Vitro RNA Polymerase Abortive Initiation Assay

This assay is used to determine the inhibitory effect of a compound on the initial stages of transcription.



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Figure 2: Workflow for the in vitro RNAP abortive initiation assay.

Methodology:

- Enzyme and DNA Preparation:
 - In a 10 μ L reaction volume, combine 125 nM of core RNA polymerase with 625 nM of σ 70 in transcription buffer (100 mM KCl, 10 mM MgCl₂, 50 mM Tris pH 8.0, 10 mM DTT, 50 μ g/mL BSA).
 - Incubate the mixture for 10 minutes at 37°C to allow for holoenzyme formation.
 - Add 50 nM of a T7A1 promoter DNA fragment and incubate for an additional 10 minutes at 37°C.[\[4\]](#)
- Inhibitor Addition:
 - Add heparin to a final concentration of 25 μ g/mL.
 - Add cinocin to the desired final concentration (e.g., 1 μ M, 10 μ M, 100 μ M) or a vehicle control.[\[4\]](#)
- Transcription Initiation:
 - Initiate the transcription reaction by adding CpA primer and [α -32P]UTP.
 - Incubate the reaction for 10 minutes at 37°C.[\[9\]](#)
- Analysis:
 - Quench the reaction.
 - Resolve the radiolabeled abortive transcription products by denaturing polyacrylamide gel electrophoresis (PAGE).
 - Visualize the results by autoradiography.[\[9\]](#)

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Methodology (Broth Microdilution):

- Preparation of Bacterial Inoculum:
 - Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
 - Dilute the overnight culture to achieve a standardized inoculum of approximately 5×10^5 colony-forming units (CFU)/mL.
- Preparation of Cinocin Dilutions:
 - Prepare a stock solution of cinocin in an appropriate solvent (e.g., water).
 - Perform serial twofold dilutions of the cinocin stock solution in a 96-well microtiter plate containing broth medium.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate.
 - Include a positive control well (bacteria and broth, no cinocin) and a negative control well (broth only).
 - Incubate the plate at 37°C for 16-20 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for turbidity (bacterial growth).
 - The MIC is the lowest concentration of cinocin in which no visible growth is observed.

Heterologous Expression and Purification of Cinocin

Cinocin can be produced in *E. coli* using a refactored gene cluster.

Methodology:

- Expression:

- Transform E. coli BL21(DE3) cells with an expression plasmid containing the refactored cinocin gene cluster (e.g., pWC88).
- Grow the transformed cells in M9 medium supplemented with 20 amino acids (0.05 g/L each), 0.00005% (w/v) thiamine, and ampicillin (100 mg/L) at 37°C with shaking.
- Induce protein expression at an A600 of 0.2-0.25 with 1 mM isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Continue to culture for 20 hours at 20°C with shaking.[\[10\]](#)
- Purification:
 - Harvest the culture supernatant by centrifugation.
 - Purify cinocin from the supernatant using reverse-phase high-performance liquid chromatography (HPLC).[\[10\]](#)

NMR Structure Determination

The three-dimensional structure of cinocin in solution can be determined using nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

- Sample Preparation:
 - Dissolve purified cinocin in a 95:5 H₂O/D₂O solution.
- NMR Data Acquisition:
 - Acquire two-dimensional NMR spectra, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), at a controlled temperature (e.g., 10°C).
- Structure Calculation:

- Assign proton chemical shifts based on intra- and inter-residue correlations in the TOCSY and NOESY spectra.
- Use the cross-peak volumes from the NOESY spectrum as distance constraints for structural calculations using software such as CYANA.
- Perform energy minimization of the calculated structures using molecular dynamics simulations (e.g., with GROMACS).[10]

Conclusion

Cinocin is a promising antimicrobial peptide with a potent and specific mechanism of action against bacterial RNA polymerase. Its high in vitro activity, coupled with a unique cellular uptake mechanism, makes it an attractive candidate for further investigation and development as a novel antibacterial agent. The disparity between its high in vitro potency and moderate whole-cell activity underscores the importance of understanding and potentially overcoming the barriers to its cellular uptake to unlock its full therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the properties and applications of this intriguing lasso peptide.

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- To cite this document: BenchChem. [Citrocin: A Potent Lasso Peptide Inhibitor of Bacterial RNA Polymerase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566949#citrocin-as-a-potential-rna-polymerase-inhibitor]

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